molecular formula C21H24N2O5S2 B1682742 Temocaprilat CAS No. 110221-53-9

Temocaprilat

Numéro de catalogue B1682742
Numéro CAS: 110221-53-9
Poids moléculaire: 448.6 g/mol
Clé InChI: KZVWEOXAPZXAFB-YLGOGADGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Temocaprilat is a non-proteinogenic alpha-amino acid . It is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Temocaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation . Temocaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow .


Molecular Structure Analysis

The molecular formula of Temocaprilat is C21H24N2O5S2 . The IUPAC name is (2 S )-2- [ [ (2 S ,6 R )-4- (carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid . The molecular weight is 448.6 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Temocaprilat is 448.6 g/mol . The molecular formula is C21H24N2O5S2 . The IUPAC name is (2 S )-2- [ [ (2 S ,6 R )-4- (carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid .

Applications De Recherche Scientifique

Cardiovascular Medicine

Temocaprilat is an angiotensin-converting enzyme inhibitor (ACEI) used in cardiovascular medicine . It’s a prodrug with a thiazepine ring and its active form is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung . The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of enalaprilat .

Method of Application

Temocapril is excreted in the bile and urine and can be used in patients with renal insufficiency . It reduces blood pressure without causing any significant change in heart rate or cardiac output .

Results or Outcomes

Temocapril has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . In vivo, it improves reactive hyperemia in patients with essential hypertension . It has been reported to prevent coronary vascular remodeling in vivo by suppressing local ACE and increased oxidative stress .

Diabetes Research

Temocaprilat has been found to improve insulin resistance partly by increasing adiponectin levels .

Results or Outcomes

In humans, cardiac remodeling was improved by temocapril not only in experiment animals but also in humans . It improves renal function and decreases urinary albumin excretion in diabetics as well as in hypertensive patients .

Pharmacokinetics

Temocaprilat is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai Hyperbilirubinemic Mutant Rats (EHBR) .

Method of Application

The uptake of temocaprilat into canalicular membrane vesicles (CMVs) prepared from Sprague-Dawley rats was stimulated in the presence of ATP .

Results or Outcomes

Biliary clearance of temocaprilat after i.v. administration of [14C]temocapril·HCl (1.0 mg/kg) in EHBR was significantly lower than that in Sprague-Dawley rats (5.00 ml/min/kg for Sprague-Dawley rats vs. 0.25 ml/min/kg for EHBR) .

Orientations Futures

The intestinal absorption mechanism of temocapril, an ester-type prodrug of temocaprilat, was evaluated using Caco-2 cell monolayers with or without active carboxylesterase (CES)-mediated hydrolysis . The inhibition of CES-mediated hydrolysis was achieved by pretreatment of the monolayers with bis- p -nitrophenyl phosphate (BNPP), which inhibited 94% of the total hydrolysis of temocapril in the Caco-2 cells . The remaining 6% hydrolysis was due to the presence of serine esterases, other than CES, on the cell membranes .

Propriétés

IUPAC Name

(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVWEOXAPZXAFB-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891350
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocaprilat

CAS RN

110221-53-9
Record name Temocaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temocaprilat
Reactant of Route 2
Temocaprilat
Reactant of Route 3
Temocaprilat
Reactant of Route 4
Temocaprilat
Reactant of Route 5
Temocaprilat
Reactant of Route 6
Temocaprilat

Citations

For This Compound
572
Citations
H Ishizuka, K Konno, H Naganuma, K Sasahara… - … of Pharmacology and …, 1997 - ASPET
… To investigate the mechanism for the biliary excretion of temocaprilat, we … of temocaprilat, we investigated the effect of temocaprilat on the uptake of [ 3 H]DNP-SG. Although temocaprilat …
Number of citations: 119 jpet.aspetjournals.org
K Püchler, B Sierakowski, I Roots - British journal of clinical …, 1998 - Wiley Online Library
… temocaprilat with decreasing renal function was detected. AUC ss for temocaprilat increased and t 1/2 for temocaprilat … for temocaprilat suggesting a compensatory excretion pathway for …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
K Püchler, KM Eckl, L Fritsche… - British journal of …, 1997 - Wiley Online Library
… Steady-state for temocaprilat was reached on day 5. For temocaprilat, no statistically significant … With decreasing mean CLCR, mean AUCSS for temocaprilat increased statistically …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
T IKEDA - Drug Metabolism and Pharmacokinetics, 1997 - jstage.jst.go.jp
… は胆汁 排 泄 型 の, ま た ヒ トで は胆 汁 ・尿 両 排 泄型 の ア ン ジ オ テ ンシ ン転 換 酵 素 阻 害 剤 で あ り,体 内 で は活性 代 謝物 で あ るtemocaprilatと … ラ ッ ト 肝 細 胞 へ の3Htemocaprilatの …
Number of citations: 3 www.jstage.jst.go.jp
M Arakawa, M Sasaki, M Ohmori, K Harada… - European journal of …, 2001 - Springer
… In this study, the pharmacokinetic profiles of temocaprilat and its hypotensive effect were evaluated after single and repeated dosings of temocapril in young and elderly hypertensive …
Number of citations: 19 link.springer.com
H Ishizuka, K Konno, H Naganuma, K Nishimura… - … of Pharmacology and …, 1998 - ASPET
… of temocaprilat was characterized in relation to that of other ACE inhibitors. Because we found that temocaprilat … in the uptake of temocaprilat was investigated in transfected COS-7 cells. …
Number of citations: 90 jpet.aspetjournals.org
K Yasunari, K Maeda, T Watanabe… - Journal of …, 2003 - journals.lww.com
… receptors in the action of temocaprilat, we examined the … temocaprilat prevented the suppression of HAEC proliferation induced by high glucose treatment. This effect of temocaprilat may…
Number of citations: 13 journals.lww.com
K Yasunari, K Maeda, M Nakamura… - Cardiovascular drug …, 2004 - Wiley Online Library
… Its active form, temocaprilat, is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung. The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of …
Number of citations: 15 onlinelibrary.wiley.com
M Kitakaze, H Asanuma, H Funaya, K Node… - Journal of the American …, 2002 - jacc.org
… temocaprilat was blunted by either HOE140 or l-NAME (p < 0.01). RNH-6270 and temocaprilat … In fact, the combination of RNH-6270 and temocaprilat caused a 70% increase in CBF. …
Number of citations: 27 www.jacc.org
M Arakawa, M Ohmori, K Harada, N Araki… - British journal of …, 2005 - ncbi.nlm.nih.gov
… , temocaprilat has a dual pathway of excretion: renal and biliary [1]. Potential mechanism of biliary excretion is as follows: temocaprilat … plasma accumulation of temocaprilat is relatively …
Number of citations: 3 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.